2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 2,6-diethylphenyl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxamide derivatives: Other compounds in this class with varying substituents on the quinoline core.
Uniqueness
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the dichlorophenyl and diethylphenyl groups may enhance its lipophilicity and binding affinity to certain biological targets.
Properties
Molecular Formula |
C26H22Cl2N2O |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22Cl2N2O/c1-3-16-8-7-9-17(4-2)25(16)30-26(31)20-15-24(18-12-13-21(27)22(28)14-18)29-23-11-6-5-10-19(20)23/h5-15H,3-4H2,1-2H3,(H,30,31) |
InChI Key |
WALSJPYUPFUAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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